
Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of two ester groups and a chlorine atom attached to the imidazole ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl imidazole-4,5-dicarboxylate with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters further enhances the yield and reduces production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form imidazole-4,5-dicarboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substitution reactions yield various substituted imidazole derivatives.
- Reduction reactions produce dimethyl imidazole-4,5-dicarbinol.
- Oxidation reactions result in imidazole-4,5-dicarboxylic acid.
Applications De Recherche Scientifique
Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate finds applications in multiple fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a building block for bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism varies depending on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Dimethyl imidazole-4,5-dicarboxylate: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-1H-imidazole-4,5-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups, affecting its solubility and reactivity.
1H-Imidazole-4,5-dicarboxylic acid: A simpler analog without the chlorine atom and ester groups, used in different synthetic applications.
Uniqueness: Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate is unique due to its combination of ester and chlorine functionalities, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications.
Propriétés
Numéro CAS |
106022-84-8 |
|---|---|
Formule moléculaire |
C7H7ClN2O4 |
Poids moléculaire |
218.59 g/mol |
Nom IUPAC |
dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate |
InChI |
InChI=1S/C7H7ClN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10) |
Clé InChI |
GHDRGZKDFBVXQK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C(N1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


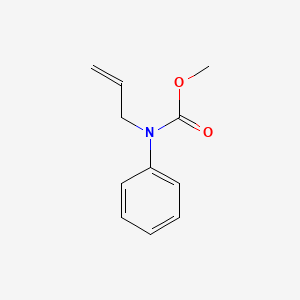
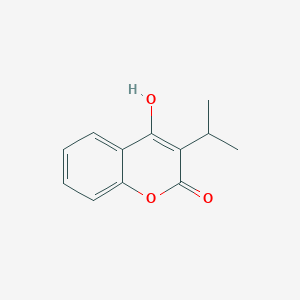
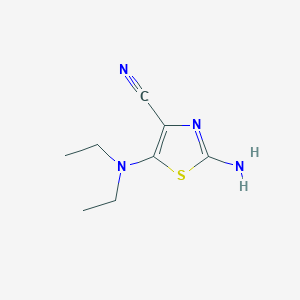



![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)
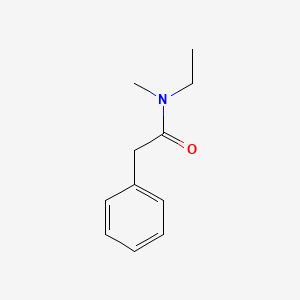

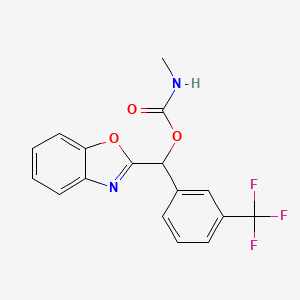

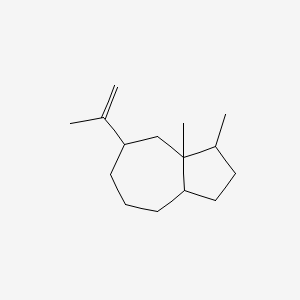
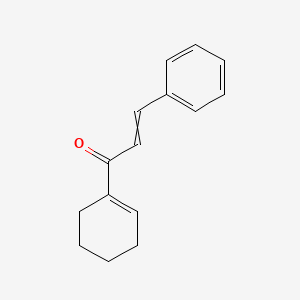
![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
